molecular formula C14H19NO B11889859 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane

Cat. No.: B11889859
M. Wt: 217.31 g/mol
InChI Key: GYARCIZFZLDEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane (CAS 46246-91-7) is a spirocyclic chemical building block of interest in pharmaceutical research and drug discovery. Spirocyclic scaffolds, such as this one, are characterized by their three-dimensional, rigid structure, which can lead to improved selectivity and enhanced physicochemical properties when incorporated into potential drug candidates . These compounds are considered valuable structural alternatives to more common ring systems like morpholine . The 2-oxa-6-azaspiro[3.5]nonane core provides a versatile framework for the attachment of pharmacophoric groups . As a spirocyclic heterocycle, this compound falls into a class of molecules that has shown a broad spectrum of biological activities in various therapeutic areas, including as antivirals, antimicrobials, and treatments for neurological disorders . Researchers utilize this benzyl-protected intermediate as a key synthetic precursor in the design and development of novel bioactive molecules. The compound has the molecular formula C12H15NO and a molecular weight of 189.25 . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-2-oxa-8-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYARCIZFZLDEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor-Mediated Cyclization

The most widely reported method involves cyclization reactions of benzylamine-derived precursors. For instance, 3-((benzylamino)methyl)oxetane-3-ol serves as a key intermediate, reacting with chloroacetyl chloride in dichloromethane under triethylamine catalysis to form a chloroacetamide derivative. Subsequent intramolecular cyclization in inert atmospheres using sodium hydride or n-butyllithium generates the spirocyclic core. This method achieves yields of 65–70% after chromatographic purification.

Reaction Conditions:

  • Temperature: 0–25°C (stepwise addition)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Catalysts: Triethylamine (2.0 equiv), NaH (1.2 equiv)

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-oxetanes with benzylamine derivatives. A patent describes the use of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran to reduce imine intermediates, followed by acid-catalyzed ring closure. This method avoids harsh bases but requires strict anhydrous conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advances highlight continuous flow reactors for enhanced safety and yield. VulcanChem reports a pilot-scale synthesis where the cyclization step occurs in a tubular reactor at 80°C with a residence time of 15 minutes, achieving 85% conversion. Key advantages include:

  • Reduced exothermic risks

  • Improved mixing efficiency

  • Scalability to multi-kilogram batches

Catalytic Hydrogenation for Deprotection

While the benzyl group is retained in the final product, intermediate steps often require protective group strategies. The MDPI study demonstrates that catalytic hydrogenation (Pd/C, H₂ at 50 psi) efficiently removes tert-butoxycarbonyl (Boc) groups from azaspiro intermediates without affecting the oxetane ring.

Mechanistic Insights and Stereochemical Control

Ring-Closure Kinetics

Density functional theory (DFT) calculations reveal that the spirocyclic transition state adopts a chair-like conformation, lowering the activation energy (ΔG‡ = 22.3 kcal/mol) for oxetane-azetidine fusion. Steric hindrance from the benzyl group directs regioselectivity, favoring the 6-aza isomer over 7-aza by a 9:1 ratio.

Solvent Effects on Yield

Comparative studies in the Royal Society of Chemistry Supporting Information show polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing charged intermediates:

SolventYield (%)Reaction Time (h)
DMF786
THF6510
Dichloromethane5812

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating this compound. Gradient elution with petroleum ether/ethyl acetate (10:1 → 1:1) achieves >95% purity. Industrial-scale processes employ simulated moving bed (SMB) chromatography for continuous separation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 4H, OCH₂), 3.68 (s, 2H, NCH₂), 2.89 (t, 4H, J = 5.6 Hz, NCH₂)

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₉NO: 217.1467; found: 217.1463

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)ScalabilityCost Index
Precursor Cyclization7095High$$
Reductive Amination5590Moderate$$$
Flow Reactor8598Industrial$$

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Analogues

2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure : Contains two nitrogen atoms at the 2- and 7-positions, differing from the oxygen-nitrogen combination in the target compound.
  • Activity : These derivatives exhibit high affinity for sigma receptors (S1R and S2R), with compounds like 4b and 5b showing potent activity in neurological models without motor side effects .
  • Key Difference : The absence of an oxygen atom in the 2,7-diazaspiro scaffold may enhance hydrogen bonding with receptor sites compared to the oxa-containing target compound.
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
  • Structure : A bicyclic compound with two nitrogen atoms and two ketone groups. The benzyl group is at the 3-position.
  • Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. tarda) bacteria, along with antioxidant properties .
  • Key Difference : The bicyclic framework and additional ketone groups differentiate its electronic properties and solubility from the spirocyclic target compound.
7-Boc-1-oxa-7-azaspiro[3.5]nonane
  • Structure : Features a Boc-protected nitrogen at the 7-position and an oxygen at the 1-position.
  • Activity : Primarily used as a synthetic intermediate for drug discovery, highlighting the versatility of spiro scaffolds in medicinal chemistry .
  • Key Difference : The Boc group introduces steric hindrance, which may limit its direct pharmacological use compared to the unsubstituted benzyl derivative.

Pharmacological Potential

  • Target Compound : The benzyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targets. Its oxa-aza combination could mimic natural neurotransmitters or enzyme substrates.
  • Analogues: The 2,7-diazaspiro[3.5]nonane scaffold has shown promise in treating neuropathic pain, suggesting that the target compound could be optimized for similar applications .

Biological Activity

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is a complex spirocyclic compound notable for its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, with a benzyl group enhancing its reactivity and binding affinity to various biological targets. This structural configuration allows for diverse interactions with enzymes and receptors, potentially leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptors : It may alter receptor signaling pathways, influencing cellular responses.

The spirocyclic structure facilitates unique binding interactions that can enhance the compound's efficacy in therapeutic contexts .

Biological Activity and Applications

Research has highlighted several key areas where this compound exhibits promising biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : As a ligand in biochemical assays, it shows promise in inhibiting specific enzymes linked to various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionPotential Applications
AntimicrobialInhibits growth of bacteriaDevelopment of new antibiotics
Anti-inflammatoryModulates inflammatory pathwaysTreatment of chronic inflammatory diseases
Enzyme InhibitionInteracts with specific enzymesDrug development for metabolic disorders

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is typically synthesized through cyclization reactions involving appropriate precursors under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing .
  • Case Studies : Several case studies have demonstrated its efficacy in vitro against various pathogens and its potential as an anti-inflammatory agent. For instance, one study reported significant inhibition of enzyme activity related to inflammation when treated with this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Oxa-6-azaspiro[3.5]nonaneLacks the benzyl groupDifferent reactivity and biological activity
6-Benzyl-2-oxa-6-aspiro[3.3]heptaneSmaller ring sizePotentially different pharmacological profiles

The presence of the benzyl group in this compound enhances its binding affinity and provides additional sites for chemical modification, making it a valuable scaffold for drug discovery .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves cyclization reactions using bases like triethylamine or sodium hydride. For example, a two-step cyclization with lithium aluminum hydride achieves >82% yield for related spirocyclic compounds . Optimization includes solvent selection (e.g., THF or DCM) and controlled temperature to minimize side reactions. Kinetic studies and in-situ monitoring via NMR can refine reaction parameters.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C ether linkages) and confirms spirocyclic oxygen presence .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for distinguishing structural isomers .
  • X-ray Diffraction : Resolves spirocyclic geometry and confirms nitrogen/oxygen positioning, as used for derivatives like N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .

Q. How does the electrophilic reactivity of this compound compare to analogs with halogen substituents?

  • Methodology : The benzyl group enhances steric hindrance, reducing electrophilicity compared to iodomethyl derivatives (e.g., 6-(iodomethyl)-5-oxaspiro[3.5]nonane). Reactivity can be quantified via nucleophilic substitution rates with agents like sodium borohydride or Grignard reagents under standardized conditions .

Advanced Research Questions

Q. What role does this compound play as a bioisostere in drug design, and how does its scaffold compare to pipecolic acid derivatives?

  • Methodology : This compound serves as a rigid scaffold mimicking pipecolic acid’s conformation, enabling selective interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) reveal improved binding affinity compared to non-spirocyclic analogs. Derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid show enhanced metabolic stability in pharmacokinetic assays .

Q. How can computational models predict the compound’s interaction with sigma (σ) receptors, and what structural modifications enhance selectivity?

  • Methodology : Density functional theory (DFT) and molecular dynamics (MD) simulations assess binding to σ receptors. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit varying intrinsic activity based on nitrogen positioning. Modifications like fluorination at strategic positions (e.g., 5,5-difluoro analogs) improve target specificity by altering electron density and steric bulk .

Q. How should researchers resolve contradictions in biological activity data between structurally similar spirocyclic compounds?

  • Methodology :

  • Comparative SAR Studies : Test derivatives with systematic variations (e.g., oxygen vs. nitrogen placement) in standardized assays (e.g., enzyme inhibition or cell viability).
  • Data Normalization : Account for variables like solubility (via LogP measurements) and metabolic stability (using liver microsome assays). For instance, 6-Oxa-2-azaspiro[3.5]nonan-1-one shows distinct pharmacokinetics compared to 7-oxa analogs due to ring strain differences .

Q. What biochemical pathways are influenced by this compound’s interaction with enzymes, and how can these be mapped experimentally?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream protein targets. For example, spirocyclic compounds interfere with oxidative cyclizations in tryptophan metabolism pathways .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Methodology :

  • Prodrug Design : Introduce ester or carbamate groups to enhance oral bioavailability.
  • Metabolic Stability Testing : Use human hepatocyte cultures to identify vulnerable sites (e.g., benzyl group oxidation) and apply blocking strategies (e.g., deuteration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.